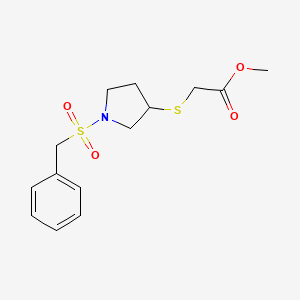

Methyl 2-((1-(benzylsulfonyl)pyrrolidin-3-yl)thio)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves the use of pyrrolidine, a five-membered ring with nitrogen heterocycles . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of similar compounds is characterized by the pyrrolidine ring and its derivatives . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of organoboron compounds, which are highly valuable building blocks in organic synthesis . These compounds can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often influenced by the pyrrolidine ring . The physicochemical parameters of pyrrolidine are often compared with the parent aromatic pyrrole and cyclopentane .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Pharmacology

The γ-lactam skeleton, found in 1,5-substituted pyrrolidin-2-ones, plays a crucial role in many biologically active molecules. Specifically, 1,5-diarylpyrrolidin-2-ones (or 5-aryl-1-benzylpyrrolidones) exhibit significant potential in pharmacology and medicinal chemistry. These compounds have been investigated as:

- Histone Deacetylase Inhibitors : Some 1,5-diarylpyrrolidin-2-ones selectively inhibit histone deacetylases (HDACs) 5 and 6, which are involved in gene expression regulation .

- Cannabinoid Receptor Modulators : Certain derivatives interact with cannabinoid receptor 1 (CB1), influencing neurological processes .

- Cyclin-Dependent Kinase (CDK) Inhibitors : CDK2 inhibition is relevant in cancer research, and these compounds show promise in this context .

- Tankyrase Inhibition : Tankyrase inhibitors are being explored for their potential in cancer therapy .

Synthetic Chemistry and Methodology

The synthetic route to 1,5-substituted pyrrolidin-2-ones involves the Lewis acid-catalyzed opening of donor–acceptor cyclopropanes with primary amines (including anilines and benzylamines). The subsequent in situ lactamization and dealkoxycarbonylation lead to the desired products. This method is versatile, accommodating various donor–acceptor cyclopropanes and primary amines .

Nitrogen-Containing Polycyclic Compounds

The resulting di- and trisubstituted pyrrolidin-2-ones serve as valuable intermediates. Researchers can further utilize them to synthesize nitrogen-containing polycyclic compounds. Notably, benz[g]indolizidine derivatives, relevant to medicinal chemistry and pharmacology, can be accessed through subsequent transformations .

Flow Synthesis and Green Chemistry

While not directly related to this compound, the concept of flow synthesis is worth mentioning. Researchers have developed expedited and convenient methods for synthesizing various pyridines, including α-methylated pyridines, using continuous flow setups. These approaches offer greener alternatives to conventional batch reactions .

Isotopically Labeled Derivatives

For isotopic labeling studies, consider incorporating isotopes like carbon-13 (13C) into the structure. For instance, racemic nicotine-1,2’,3’,4’,5’,6’-13C6 has been synthesized for research purposes .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-(1-benzylsulfonylpyrrolidin-3-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S2/c1-19-14(16)10-20-13-7-8-15(9-13)21(17,18)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYECDCSKCHKKON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)S(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2569033.png)

![3-(5-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2569035.png)

![methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride](/img/structure/B2569038.png)

![4-(4-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2569040.png)

![N-(1,3-benzothiazol-2-yl)-2-[(5-chlorothiophen-2-yl)sulfonyl]acetamide](/img/structure/B2569043.png)

![(4-Nitrophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone](/img/structure/B2569045.png)

![3-Methyl-7-(3-methylbutyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2569048.png)

![N-benzyl-3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2569049.png)

![1-[2-Ethyl-2-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2569051.png)